N-butyl-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothiolan-3-amine
Description
N-butyl-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothiolan-3-amine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiolane ring, and an amine group
Properties
IUPAC Name |
N-butyl-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothiolan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-3-4-8-15(10-14-6-5-12(2)18-14)13-7-9-19(16,17)11-13/h5-6,13H,3-4,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHMADNXNQEAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=C(O1)C)C2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothiolan-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-methylfuran.
Introduction of the Thiolane Ring: The thiolane ring is introduced via a cyclization reaction involving a dithiolane precursor.
Amine Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothiolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiolane derivatives.
Scientific Research Applications
N-butyl-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothiolan-3-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism by which N-butyl-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothiolan-3-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan and thiolane rings may play a role in binding to these targets, while the amine group can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine: This compound shares the furan ring but differs in the presence of a benzyl group and a butenyl chain.
5-Methylfuran-2-boronic acid pinacol ester: Another compound with a furan ring, used in different synthetic applications.
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